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Compound of Interest

Compound Name: 16:0 Caproylamine PE

Cat. No.: B15576941 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive technical overview of 16:0 Caproylamine PE, a

functionalized phospholipid increasingly utilized in biomedical research and drug development.

Introduction
16:0 Caproylamine PE, chemically known as 1,2-dipalmitoyl-sn-glycero-3-

phosphoethanolamine-N-(hexanoylamine), is a derivative of the naturally occurring

phospholipid, phosphatidylethanolamine (PE).[1] It is distinguished by the presence of two

saturated 16-carbon palmitoyl chains and a caproylamine moiety attached to the

phosphoethanolamine headgroup. This modification introduces a primary amine, providing a

versatile reactive handle for the covalent attachment of various molecules.[2][3]

The primary application of 16:0 Caproylamine PE lies in its role as a key component in the

formation of functionalized liposomes and other lipid-based nanoparticles. The terminal amine

group allows for the conjugation of targeting ligands, imaging agents, and therapeutic

molecules, thereby enabling the development of sophisticated drug delivery systems and

diagnostic tools.[4] While not extensively documented, the modification of the PE headgroup

may also influence cellular signaling pathways related to membrane fusion, protein

interactions, and apoptosis.[5]
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Physicochemical Properties
The physical and chemical characteristics of 16:0 Caproylamine PE are fundamental to its

application in formulating lipid nanoparticles.

Property Value Reference

Synonyms

1,2-dipalmitoyl-sn-glycero-3-

phosphoethanolamine-N-

(hexanoylamine), DPPE-N-

hexanoylamine

[6]

Molecular Formula C43H85N2O9P [6]

Molecular Weight 805.12 g/mol [6]

CAS Number 115288-21-6 [6]

Physical State Powder

Purity >99% [6]

Storage Temperature -20°C [6]

Experimental Protocols
Synthesis of 16:0 Caproylamine PE
While commercially available, a general synthetic route for N-acylated

phosphatidylethanolamines can be adapted for the laboratory-scale production of 16:0
Caproylamine PE.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

Caproic acid N-hydroxysuccinimide ester (Hexanoic acid NHS ester)

Triethylamine (TEA)

Chloroform
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Methanol

Silica gel for column chromatography

Procedure:

Dissolve DPPE in a mixture of chloroform and methanol.

Add a molar excess of TEA to the solution to act as a base.

Slowly add a solution of caproic acid NHS ester in chloroform to the DPPE solution while

stirring.

Allow the reaction to proceed at room temperature for several hours to overnight.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a small amount of water.

Remove the solvents under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of chloroform

and methanol as the eluent.

Collect the fractions containing the desired product and evaporate the solvent to obtain pure

16:0 Caproylamine PE.

Confirm the identity and purity of the product using techniques such as NMR and mass

spectrometry.

Preparation of Functionalized Liposomes
The primary amine of 16:0 Caproylamine PE is readily available for conjugation with

molecules containing an N-hydroxysuccinimide (NHS) ester.

Materials:

Primary lipid (e.g., DPPC, DOPC)
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Cholesterol

16:0 Caproylamine PE

Molecule to be conjugated with an NHS ester group (e.g., fluorescent dye, targeting peptide)

Phosphate-buffered saline (PBS), pH 7.4

Reaction buffer (e.g., HEPES or bicarbonate buffer, pH 8.0-8.5)

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

Liposome Formulation:

Co-dissolve the primary lipid, cholesterol, and 16:0 Caproylamine PE in chloroform at a

desired molar ratio.

Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by

vacuum desiccation.

Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

Extrude the MLV suspension through polycarbonate membranes of a defined pore size to

produce unilamellar liposomes of a specific diameter.

Conjugation Reaction:

Exchange the buffer of the liposome suspension to the reaction buffer (pH 8.0-8.5) using

dialysis or size exclusion chromatography.

Dissolve the NHS-ester functionalized molecule in a small amount of a water-miscible

organic solvent (e.g., DMSO).

Add the activated molecule solution to the liposome suspension with gentle stirring.

Incubate the reaction mixture for 1-2 hours at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15576941?utm_src=pdf-body
https://www.benchchem.com/product/b15576941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification:

Remove unconjugated molecules by passing the reaction mixture through a size exclusion

chromatography column, eluting with PBS (pH 7.4).

Collect the liposome-containing fractions.

Quantification of Surface Conjugation
The efficiency of the conjugation reaction can be assessed by quantifying the amount of

molecule attached to the liposome surface.

Materials:

Functionalized liposomes

Spectrophotometer or fluorometer

Appropriate standards for the conjugated molecule

Procedure:

If the conjugated molecule has a chromophore or is fluorescent, its concentration can be

determined by measuring the absorbance or fluorescence of the liposome suspension.

A standard curve of the free molecule should be prepared to correlate the measurement to

concentration.

The lipid concentration of the liposome suspension can be determined using a phosphate

assay (e.g., Bartlett assay).

The conjugation efficiency can be expressed as the molar ratio of the conjugated molecule to

the total lipid.

Quantitative Data
The inclusion of functionalized lipids like 16:0 Caproylamine PE can influence the drug loading

and release properties of liposomes. The following table presents representative data for
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doxorubicin-loaded liposomes with and without a generic phosphatidylethanolamine (PE)

conjugation.

Parameter
Doxorubicin-
Loaded Liposomes
(DOX-L)

PE-Conjugated
Doxorubicin-
Loaded Liposomes
(DOX-PEL)

Reference

Drug Loading

Efficiency (%)
49.25 ± 1.05 52.98 ± 3.22 [7]

Drug Loading (µg/mg) 24.44 26.29 [7]

In Vitro Drug Release

at 9 hours (%)
69.91 ± 1.05 77.07 ± 1.02 [7]

Note: This data is for a generic PE-conjugated liposome and serves as a representative

example. Actual values for 16:0 Caproylamine PE-containing liposomes will depend on the

specific formulation and conjugated molecule.

Visualizations
Experimental Workflow: Liposome Functionalization
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Caption: Workflow for the preparation and functionalization of liposomes containing 16:0
Caproylamine PE.
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Caption: A conceptual pathway for the cellular uptake of a liposome functionalized via 16:0
Caproylamine PE.
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Disclaimer: This diagram illustrates a general mechanism of targeted drug delivery and does

not represent a specific, experimentally verified signaling pathway for 16:0 Caproylamine PE.

Conclusion
16:0 Caproylamine PE is a valuable tool for researchers in drug delivery and bioconjugation.

Its well-defined chemical structure and the reactivity of its primary amine group offer a reliable

method for creating functionalized lipid nanoparticles. Further research is warranted to fully

elucidate the influence of this specific lipid on the biophysical properties of membranes and its

potential role in modulating cellular signaling pathways. This guide provides a foundational

understanding to aid in the design and execution of experiments utilizing 16:0 Caproylamine
PE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15576941#what-is-16-0-caproylamine-pe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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